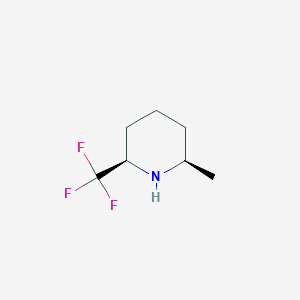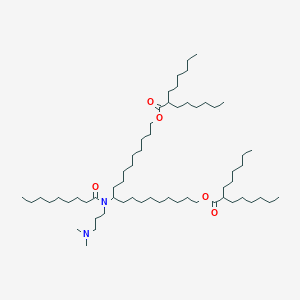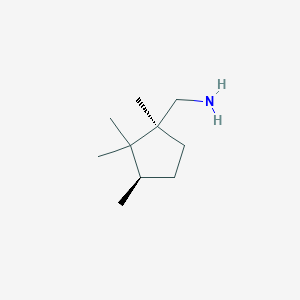
rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine: is a stereochemically defined compound belonging to the class of 2,6-disubstituted piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine typically involves stereoselective methods to ensure the correct configuration at the 2 and 6 positions. One common approach is the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the piperidine ring. Key reactions include nucleophilic substitution and cyclization reactions, often under controlled temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation at the nitrogen atom using reagents like alkyl halides or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Alkyl halides, halogenating agents, organic solvents, varying temperatures.
Major Products:
Oxidation: N-oxides.
Reduction: Methyl-substituted piperidines.
Substitution: Halogenated or alkylated piperidines.
Scientific Research Applications
Chemistry: In synthetic chemistry, rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands .
Biology and Medicine: Its structural motif is found in various bioactive molecules, making it a candidate for drug development and pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- rel-(2R,6R)-2-Methyl-6-(fluoromethyl)piperidine
- rel-(2R,6R)-2-Methyl-6-(chloromethyl)piperidine
- rel-(2R,6R)-2-Methyl-6-(bromomethyl)piperidine
Comparison: Compared to its analogs, rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12F3N |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
ZAKCFTLJCCJOLA-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C(F)(F)F |
Canonical SMILES |
CC1CCCC(N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)

![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)
![13-(12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaen-13-yl)-12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaene](/img/structure/B13360045.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)

![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)

![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360092.png)
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)
